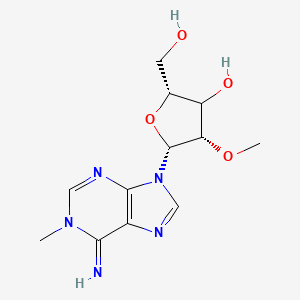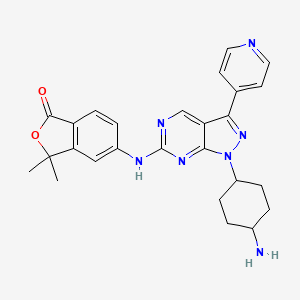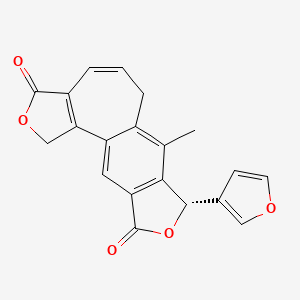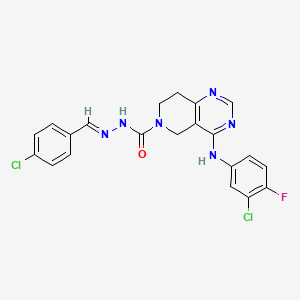
ATX inhibitor 18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ATX inhibitor 18 is a potent inhibitor of autotaxin, an enzyme that facilitates the hydrolysis of lysophosphatidylcholine to lysophosphatidic acid. This compound has shown significant potential in various therapeutic applications, particularly in the treatment of fibrosis and cancer .
Méthodes De Préparation
The preparation of ATX inhibitor 18 involves several synthetic routes. One common method includes the use of aromatic heterocyclic compounds, which are synthesized through a series of reactions involving specific reagents and conditions . The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
ATX inhibitor 18 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
ATX inhibitor 18 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the enzymatic activity of autotaxin. In biology, it is used to investigate the role of lysophosphatidic acid in cell signaling pathways. In medicine, this compound has shown promise in the treatment of fibrosis, cancer, and other diseases associated with abnormal lysophosphatidic acid levels .
Mécanisme D'action
The mechanism of action of ATX inhibitor 18 involves the inhibition of autotaxin, which prevents the hydrolysis of lysophosphatidylcholine to lysophosphatidic acid. This inhibition leads to a decrease in lysophosphatidic acid levels, which in turn affects various cellular processes such as proliferation, migration, and cytokine production. The molecular targets and pathways involved include the G protein-coupled receptors LPA1-6 .
Comparaison Avec Des Composés Similaires
ATX inhibitor 18 is unique in its ability to inhibit autotaxin with high potency. Similar compounds include GLPG1690, BBT-877, and BLD-0409, which have also shown promise in clinical trials. this compound stands out due to its specific molecular structure and mechanism of action .
Propriétés
Formule moléculaire |
C21H17Cl2FN6O |
|---|---|
Poids moléculaire |
459.3 g/mol |
Nom IUPAC |
4-(3-chloro-4-fluoroanilino)-N-[(E)-(4-chlorophenyl)methylideneamino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H17Cl2FN6O/c22-14-3-1-13(2-4-14)10-27-29-21(31)30-8-7-19-16(11-30)20(26-12-25-19)28-15-5-6-18(24)17(23)9-15/h1-6,9-10,12H,7-8,11H2,(H,29,31)(H,25,26,28)/b27-10+ |
Clé InChI |
ARXKMGRNHJWHRP-YPXUMCKCSA-N |
SMILES isomérique |
C1CN(CC2=C1N=CN=C2NC3=CC(=C(C=C3)F)Cl)C(=O)N/N=C/C4=CC=C(C=C4)Cl |
SMILES canonique |
C1CN(CC2=C1N=CN=C2NC3=CC(=C(C=C3)F)Cl)C(=O)NN=CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


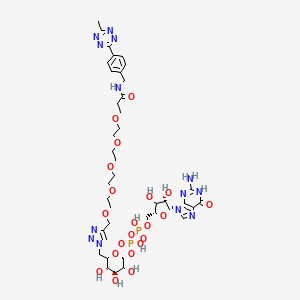
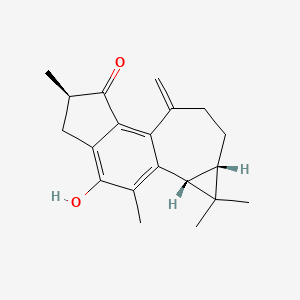
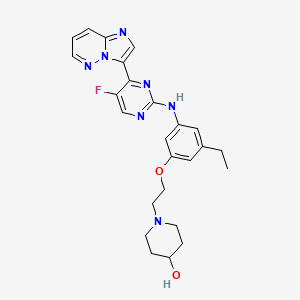
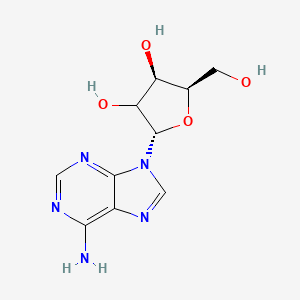
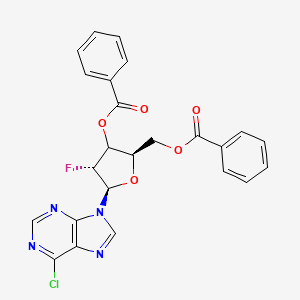

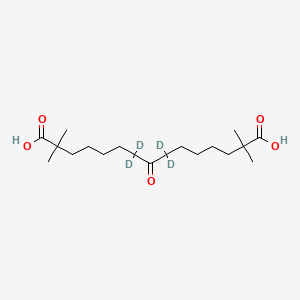
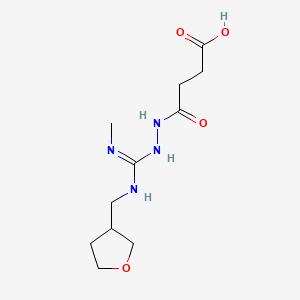
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12389242.png)
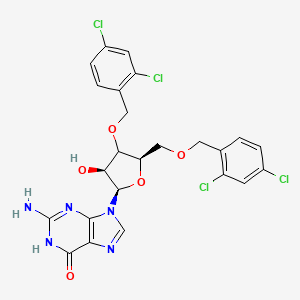
![2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid](/img/structure/B12389251.png)
